N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a chemical compound that has been studied for its various properties . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of this compound has been achieved through various synthetic pathways. For instance, one method involves the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key functional groups. The compound contains a benzothiazole ring, which is a heterocyclic compound . It also contains a carboxamide group .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used in the synthesis of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. For instance, IR spectroscopy has been used to identify functional groups present in the compound . NMR spectroscopy has also been used to analyze the compound’s structure .Scientific Research Applications
Polymer Synthesis
One application of related compounds includes the synthesis of hyperbranched poly(ester‐amide)s based on 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid. These polymers have potential applications in materials science due to their unique branching structure and properties (Kricheldorf & Loehden, 1995).
Antiviral Activities
Derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide have been studied for their antiviral activities. In one study, 5-chlorobenzotriazole derivatives showed significant potency against various viruses, indicating the potential for these compounds in antiviral drug development (Ibba et al., 2018).
Pharmacological Evaluation
Another application is found in the pharmacological evaluation of 4-thiazolidinone derivatives as anticonvulsant agents, where certain derivatives demonstrated significant activity, highlighting the therapeutic potential of these compounds (Faizi et al., 2017).
Synthetic Chemistry
In synthetic chemistry, N-aryl-2-chloroacetamides serve as electrophilic building blocks for the formation of thiazolo[3,2-a]pyrimidinone products. This demonstrates the utility of related compounds in the synthesis of complex molecules with potential applications across various fields of chemistry and pharmacology (Janardhan et al., 2014).
Future Directions
Mechanism of Action
Mode of Action
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide acts by inhibiting the biosynthesis of prostaglandins . The anti-inflammatory activity of this compound is mediated chiefly through the inhibition of COX-2 . This results in a decrease in the production of PGs that mediate inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
The result of the action of this compound is a significant reduction in inflammation and pain . By inhibiting COX-2 and subsequently reducing the production of PGs, the compound alleviates symptoms associated with inflammation .
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in a series of biochemical reactions
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)16(21)20-17-19-11-5-4-10(18)8-14(11)25-17/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDIANQHGYMPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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